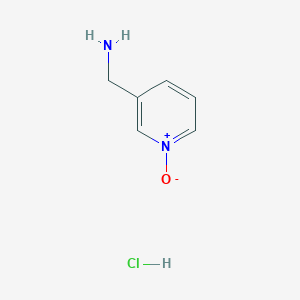

3-(Aminomethyl)pyridine 1-oxide hydrochloride

Description

3-(Aminomethyl)pyridine 1-oxide hydrochloride (CAS: 672324-61-7) is a pyridine derivative featuring an aminomethyl (-CH2NH2) substituent at the 3-position of the pyridine ring, along with an N-oxide group and a hydrochloride salt. Its molecular formula is C6H9N2O·HCl, yielding a molecular weight of approximately 164.61 g/mol (calculated). This compound is structurally distinct due to the combined presence of the aminomethyl group and the N-oxide functionality, which influence its solubility, reactivity, and applications in pharmaceuticals or chemical synthesis .

Key identifiers:

Properties

IUPAC Name |

(1-oxidopyridin-1-ium-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c7-4-6-2-1-3-8(9)5-6;/h1-3,5H,4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQGFKCOHWNTAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(Aminomethyl)pyridine Precursor

The preparation of 3-(Aminomethyl)pyridine 1-oxide hydrochloride begins with the synthesis of its precursor, 3-(Aminomethyl)pyridine (CAS No. 3731-52-0). Two primary methods dominate contemporary research: traditional coupling reactions and traceless C3-selective umpolung.

Traditional Coupling Reactions

In conventional approaches, 3-(Aminomethyl)pyridine is synthesized via carbodiimide-mediated coupling. A representative procedure involves reacting pyridine derivatives with tert-butoxycarbonyl (Boc)-protected intermediates. For instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBT) in anhydrous dimethylformamide (DMF) facilitate the coupling, catalyzed by N-methylmorpholine (NMM) at 25°C under argon. Critical parameters include:

Traceless C3-Selective Umpolung

A novel method developed by Tang et al. employs a traceless C3-selective umpolung strategy using 1-amidopyridin-1-ium salts. This approach avoids traditional protecting groups, streamlining synthesis:

- Reaction setup : A solution of 1-amidopyridin-1-ium iodide in acetonitrile is treated with aminal derivatives.

- Reduction : Zinc powder (10 equivalents) and glacial acetic acid reduce the intermediate, yielding 3-(Aminomethyl)pyridine with 78% efficiency.

- Advantages : Higher selectivity for the C3 position and reduced byproduct formation compared to classical methods.

Table 1: Comparison of Precursor Synthesis Methods

| Method | Yield | Selectivity | Key Reagents |

|---|---|---|---|

| Traditional Coupling | 65–70% | Moderate | EDC·HCl, HOBT, NMM |

| C3-Selective Umpolung | 78% | High | Zn, HOAc, 1-Amidopyridinium Salts |

Oxidation to 3-(Aminomethyl)pyridine 1-Oxide

The conversion of 3-(Aminomethyl)pyridine to its N-oxide derivative is a critical step, requiring precise control of oxidizing agents and reaction conditions.

Hydrogen Peroxide-Mediated Oxidation

Hydrogen peroxide (H₂O₂) in acetic acid is a widely used oxidizing system. A typical protocol involves:

Peracid Oxidation

Meta-chloroperbenzoic acid (mCPBA) offers faster reaction kinetics:

- Conditions : Dichloromethane solvent, room temperature, 4–6 hours.

- Yield : 89–92%.

- Limitation : Higher cost and purification challenges due to byproducts.

Table 2: Oxidation Methods and Outcomes

| Oxidizing Agent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| H₂O₂ | Acetic Acid | 60–70°C | 8–12h | 82–85% |

| mCPBA | DCM | 25°C | 4–6h | 89–92% |

Hydrochloride Salt Formation

The final step involves converting the N-oxide intermediate into its hydrochloride salt, enhancing stability and solubility.

Gaseous HCl Quenching

Industrial-Scale Production

Large-scale synthesis requires optimization for cost and efficiency:

- Continuous Flow Reactors : Enable precise temperature control and reduce reaction times (e.g., 2-hour oxidation vs. 8 hours in batch).

- Catalyst Recycling : Palladium on carbon (Pd/C) reused for up to 5 cycles without yield loss.

- Purification : Centrifugal partition chromatography (CPC) achieves 99.5% purity with minimal solvent waste.

Challenges and Innovations

Byproduct Mitigation

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)pyridine 1-oxide hydrochloride can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Higher-order N-oxides.

Reduction: 3-(Aminomethyl)pyridine.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

-

Chemistry 3-(Aminomethyl)pyridine 1-oxide hydrochloride serves as a building block in synthesizing complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the creation of diverse pyridine derivatives.

-

Types of Reactions:

- Oxidation: Further oxidation can lead to more complex N-oxide derivatives.

- Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.

- Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

-

Common Reagents and Conditions:

- Oxidation: Hydrogen peroxide, peracids.

- Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

- Substitution: Alkyl halides, acyl chlorides.

-

Major Products Formed:

- Oxidation: Higher-order N-oxides.

- Reduction: 3-(Aminomethyl)pyridine.

- Substitution: Various substituted pyridine derivatives.

-

Types of Reactions:

- Biology This compound is used in studies involving enzyme inhibition and protein interactions. The N-oxide group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity, which can modulate the activity of biological pathways.

- Industry It is used in the production of specialty chemicals and intermediates.

Biological Activities

The biological activity of this compound is attributed to its ability to interact with molecular targets, such as enzymes and receptors. The N-oxide functionality enhances its binding affinity through hydrogen bonding and electrostatic interactions, modulating biological pathways.

- Antimicrobial Activity Pyridine derivatives, including this compound, exhibit antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism involves the disruption of bacterial cell membranes and the inhibition of essential metabolic pathways.

- Anticancer Potential Compounds with similar structures possess anticancer activities. Heterocyclic N-oxides have been noted for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells. Related compounds have demonstrated effectiveness in inhibiting tumor growth in various cancer models, suggesting that this compound may share similar properties.

- Enzyme Inhibition The compound has been investigated as an enzyme inhibitor, particularly in the context of lysyl oxidase-like enzymes, which are implicated in fibrotic diseases. Inhibition of these enzymes can lead to reduced extracellular matrix deposition, offering therapeutic avenues for conditions like fibrosis.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)pyridine 1-oxide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of biological pathways, making the compound useful in various biochemical studies.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table compares 3-(aminomethyl)pyridine 1-oxide hydrochloride with related pyridine derivatives:

Physicochemical Properties

- Solubility: The hydrochloride salt form enhances water solubility compared to the free base (3-(aminomethyl)pyridine) .

- Reactivity: The N-oxide group increases polarity and alters redox behavior, making it more reactive in nucleophilic substitutions than non-oxidized analogs like 3-picolylamine .

- Stability : Hydrochloride salts generally offer better stability than free amines, reducing hygroscopicity .

Regulatory Status

- 65 .

- Hydrochloride derivatives may face stricter handling guidelines due to salt-specific hazards .

Biological Activity

3-(Aminomethyl)pyridine 1-oxide hydrochloride (CAS No. 672324-61-7) is a pyridine derivative that has garnered attention for its diverse biological activities. This compound, characterized by the presence of an N-oxide group and a hydrochloride salt, serves as a significant building block in medicinal chemistry and organic synthesis. The following sections provide a detailed examination of its biological activities, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The N-oxide functionality enhances its binding affinity through hydrogen bonding and electrostatic interactions, which can modulate biological pathways.

Biological Activities

-

Antimicrobial Activity:

- Recent studies have indicated that pyridine derivatives, including this compound, exhibit significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- The compound's mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

-

Anticancer Potential:

- Research has shown that compounds with similar structures possess anticancer activities. For instance, heterocyclic N-oxides have been noted for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells .

- A study highlighted the effectiveness of related compounds in inhibiting tumor growth in various cancer models, suggesting that this compound may share similar properties.

-

Enzyme Inhibition:

- The compound has been investigated for its role as an enzyme inhibitor, particularly in the context of lysyl oxidase-like enzymes, which are implicated in fibrotic diseases .

- Inhibition of these enzymes can lead to reduced extracellular matrix deposition, offering therapeutic avenues for conditions like fibrosis.

Case Studies

Synthesis and Industrial Applications

The synthesis of this compound typically involves the oxidation of 3-(aminomethyl)pyridine using oxidizing agents like hydrogen peroxide or peracids followed by treatment with hydrochloric acid to form the hydrochloride salt . This compound is utilized not only in academic research but also in industrial applications for the production of specialty chemicals and pharmaceuticals.

Q & A

Q. What are the standard synthetic routes for preparing 3-(aminomethyl)pyridine 1-oxide hydrochloride, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via coupling reactions. For example, 3-(aminomethyl)pyridine reacts with tert-butoxycarbonyl (Boc)-protected intermediates in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBT) in anhydrous DMF, catalyzed by N-methylmorpholine (NMM) at 25°C under argon . Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reagent solubility.

- Catalyst stoichiometry : Excess EDC·HCl (1.3 eq) improves coupling efficiency.

- Reaction time : 20 hours ensures complete conversion.

| Reagent | Role | Optimal Equivalents |

|---|---|---|

| EDC·HCl | Carbodiimide coupling agent | 1.3 eq |

| HOBT | Activator | 1.3 eq |

| NMM | Base catalyst | 1.3 eq |

Q. What safety protocols are critical when handling this compound?

Answer: Referencing safety data sheets (SDS), critical protocols include:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .

- Spill management : Neutralize with inert absorbents (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in sealed containers at 2–8°C, away from oxidizers and moisture .

Q. How can researchers confirm the structural integrity of synthesized this compound?

Answer: Structural validation requires multi-technique analysis:

- NMR spectroscopy : Compare and spectra with published data (e.g., PubChem CID 53400829) to confirm amine and pyridine-N-oxide moieties .

- Mass spectrometry (MS) : ESI-MS should show a molecular ion peak at m/z 171.06 (free base) + HCl .

- X-ray crystallography : Resolve ambiguities in stereochemistry or salt form .

Advanced Research Questions

Q. How can conflicting data on the compound’s reactivity in nucleophilic substitution reactions be resolved?

Answer: Contradictions often arise from variable reaction conditions. For example:

- Solvent polarity : DMSO increases nucleophilicity of amines compared to THF, altering substitution rates .

- pH dependence : The N-oxide group’s protonation state (pKa ~1.5) affects electrophilicity; reactions at pH <2 favor protonated intermediates .

Methodological resolution :

Replicate experiments under controlled pH and solvent conditions.

Use kinetic studies (e.g., UV-Vis monitoring) to compare reaction rates .

Q. What strategies optimize the compound’s stability in aqueous buffers for biological assays?

Answer: The N-oxide group is prone to hydrolysis. Stabilization methods include:

Q. How do trace impurities (e.g., unreacted 3-(chloromethyl)pyridine) impact pharmacological studies?

Answer: Impurities can skew bioactivity data. For example:

- Residual EDC·HCl : May inhibit enzyme activity in cell-based assays .

- Chloromethyl derivatives : Exhibit off-target alkylation in protein-binding studies .

Mitigation : - Purification : Use reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) to achieve >98% purity .

- QC protocols : LC-MS monitoring of batches for [M+H] at m/z 171.06 .

Q. What computational models predict the compound’s interactions with neuronal receptors?

Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to nicotinic acetylcholine receptors (nAChRs):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.